1-methyl-2,3-dihydro-1H-indol-6-amine
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including structures similar to "1-methyl-2,3-dihydro-1H-indol-6-amine," involves multi-step chemical processes. A study by Lovel Kukuljan et al. (2016) reports the synthesis of indole derivatives through the Diels-Alder cycloaddition followed by an acid-catalyzed cyclization. This method yields substituted indoles which are further derivatized via Mannich reaction to produce gramine derivatives, suggesting a pathway potentially applicable to the synthesis of "1-methyl-2,3-dihydro-1H-indol-6-amine" (Kukuljan, Kranjc, & Perdih, 2016).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectroscopy, elemental analysis, and melting point determination. Single-crystal X-Ray diffraction analysis reveals the detailed arrangement of molecules, showing how they are linked via hydrogen bonds and stabilized by weak interactions, which is crucial for understanding the structural aspects of "1-methyl-2,3-dihydro-1H-indol-6-amine" and its derivatives (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including rearrangements, substitutions, and cyclizations, which are fundamental for modifying their structures and functionalities. For example, the reaction of bromo-substituted indole derivatives with primary amines can produce rearranged amides, β-substituted tryptamines, or indole β-aminoketones depending on the amine used. This versatility highlights the reactivity of the indole framework and suggests potential reactivity patterns for "1-methyl-2,3-dihydro-1H-indol-6-amine" (Sanchez & Parcell, 1990).
Scientific Research Applications
Indole Synthesis and Classification
Indoles, including compounds structurally related to 1-methyl-2,3-dihydro-1H-indol-6-amine, are pivotal in organic chemistry due to their presence in numerous natural products and pharmaceuticals. Taber and Tirunahari (2011) provided a comprehensive review on indole synthesis, proposing a classification for all indole synthesis methods. This classification helps in understanding the synthesis routes for indoles, facilitating the identification of methods that could be applicable for synthesizing specific derivatives like 1-methyl-2,3-dihydro-1H-indol-6-amine. The review emphasizes the importance of these methodologies in advancing the synthesis of complex molecules for various scientific applications (Taber & Tirunahari, 2011).
Analytical and Biochemical Applications
The reaction of ninhydrin with primary amino groups, including those present in compounds like 1-methyl-2,3-dihydro-1H-indol-6-amine, forms the basis for numerous analytical applications in agricultural and biomedical sciences. Friedman (2004) reviewed the applications of the ninhydrin reaction, highlighting its significance in detecting, isolating, and analyzing compounds across various scientific disciplines. This includes its use in understanding the structure and function of amino acids, peptides, and proteins, which are crucial in many research contexts (Friedman, 2004).
Environmental and Material Science Applications
Advanced oxidation processes (AOPs) have been shown to effectively degrade nitrogen-containing compounds, such as those structurally related to 1-methyl-2,3-dihydro-1H-indol-6-amine. Bhat and Gogate (2021) provide a comprehensive review of AOPs for the degradation of various nitrogen-containing compounds, including amines and dyes, highlighting the relevance of these processes in treating environmental pollutants. The insights from this review could guide the development of environmentally friendly methods for degrading or utilizing compounds similar to 1-methyl-2,3-dihydro-1H-indol-6-amine in environmental applications (Bhat & Gogate, 2021).
Catalysis and Chemical Synthesis
The catalytic C3 aza-alkylation of indoles, a reaction closely related to the functionalization of compounds like 1-methyl-2,3-dihydro-1H-indol-6-amine, represents a significant area of interest in organic synthesis. Bonandi et al. (2020) reviewed recent advancements in this field, focusing on the introduction of aminomethyl groups to indoles to create new stereogenic centers. This synthesis route is crucial for the development of complex molecules with potential applications in pharmaceuticals and materials science (Bonandi et al., 2020).
Future Directions
properties
IUPAC Name |
1-methyl-2,3-dihydroindol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDYSNVJMNJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494712 | |
Record name | 1-Methyl-2,3-dihydro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-indol-6-amine | |
CAS RN |
103796-62-9 | |
Record name | 1-Methyl-2,3-dihydro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3-dihydro-1H-indol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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